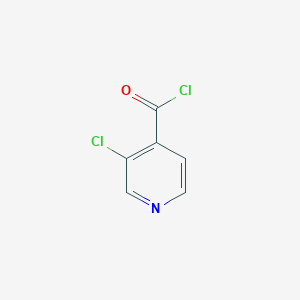

3-Chloroisonicotinoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyridine-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-3-9-2-1-4(5)6(8)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZFUXXDGJSIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloroisonicotinoyl chloride chemical structure

An In-Depth Technical Guide to 3-Chloroisonicotinoyl Chloride: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 3-Chloroisonicotinoyl chloride (CAS No. 895128-46-8), a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] We delve into its core chemical structure, exploring the electronic and steric influences of its constituent moieties. The narrative follows a logical progression from fundamental physicochemical properties to detailed synthetic methodologies, elucidating the mechanistic rationale behind preferred laboratory protocols. Emphasis is placed on the compound's reactivity as a potent acylating agent and its strategic importance in the design of novel therapeutics, underscored by the well-documented role of chlorinated heterocycles in enhancing pharmacological profiles.[2][3] This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its characterization, safe handling, and synthetic applications.

Molecular Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. 3-Chloroisonicotinoyl chloride is systematically known as 3-chloropyridine-4-carbonyl chloride. Its key identifiers are summarized in the table below.

| Property | Value | Source |

| Systematic Name | 3-Chloropyridine-4-carbonyl chloride | N/A |

| Common Synonym | 3-Chloroisonicotinoyl chloride | N/A |

| CAS Number | 895128-46-8 | [1] |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [1][4] |

| SMILES Code | O=C(Cl)C1=C(Cl)C=NC=C1 | [1] |

Core Chemical Structure

The structure of 3-Chloroisonicotinoyl chloride is characterized by a pyridine ring substituted at the 3-position with a chlorine atom and at the 4-position (the iso position) with a highly reactive acyl chloride group. This arrangement imparts a unique electronic profile that dictates its reactivity and utility. The electron-withdrawing nature of the pyridine nitrogen, the chlorine atom, and the carbonyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The Strategic Role of "Magic Chlorine" in Drug Discovery

The incorporation of chlorine atoms into lead compounds is a time-tested strategy in medicinal chemistry to modulate a molecule's biological profile.[5] Chlorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase membrane permeability, and participate in halogen bonding, a specific type of non-covalent interaction that can improve binding affinity to target proteins.[6] The presence of chlorine on a heterocyclic scaffold, as seen in 3-Chloroisonicotinoyl chloride, is particularly valuable. More than 250 FDA-approved drugs contain chlorine, highlighting its importance in developing effective therapeutics for a wide range of diseases.[3][6] This makes building blocks like 3-Chloroisonicotinoyl chloride highly sought after in pharmaceutical research and development.[2]

Synthesis and Mechanistic Considerations

Acyl chlorides are typically synthesized from their corresponding carboxylic acids. The most common and reliable laboratory-scale methods involve the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Retrosynthetic Pathway

The synthesis logically begins with the commercially available precursor, 3-chloroisonicotinic acid. The key transformation is the conversion of the carboxylic acid functional group into an acyl chloride.

Recommended Synthetic Protocol

This protocol details the conversion of 3-chloroisonicotinic acid to 3-Chloroisonicotinoyl chloride using thionyl chloride. The choice of thionyl chloride is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.

Materials:

-

3-Chloroisonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask with reflux condenser and gas outlet/drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize evolved HCl and SO₂ gases. Ensure the entire apparatus is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging: To the flask, add 3-chloroisonicotinic acid (1.0 eq) and anhydrous toluene (approx. 5-10 mL per gram of acid).

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (approx. 1.5-2.0 eq) to the stirring suspension at room temperature. The addition should be performed using a dropping funnel or syringe. An exothermic reaction and gas evolution will be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

-

Workup and Purification:

-

Allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the volatile and corrosive thionyl chloride.

-

The resulting crude product, 3-Chloroisonicotinoyl chloride, is often of sufficient purity for subsequent reactions. If higher purity is required, vacuum distillation can be performed.

-

Self-Validation: The endpoint of the reaction is validated by the cessation of gas evolution and the formation of a homogenous solution, indicating the consumption of the solid starting material.

Reactivity and Synthetic Utility

Nucleophilic Acyl Substitution: The Primary Reaction Pathway

The acyl chloride moiety is the most reactive carboxylic acid derivative, making 3-Chloroisonicotinoyl chloride an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (hydrolysis back to the carboxylic acid).

Example Protocol: Synthesis of N-benzyl-3-chloroisonicotinamide

This protocol demonstrates a typical amidation reaction, a cornerstone of drug development for creating stable, biologically relevant linkages.

Materials:

-

3-Chloroisonicotinoyl chloride

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine (as an acid scavenger)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition: Dissolve 3-Chloroisonicotinoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution with vigorous stirring. The triethylamine is critical to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

The resulting crude amide can be purified by recrystallization or flash column chromatography on silica gel.

-

Trustworthiness: The inclusion of an acid scavenger (triethylamine) is a self-validating step; its omission would lead to poor yields due to protonation of the starting amine, a common pitfall. The aqueous workup systematically removes unreacted starting materials and salts, ensuring a cleaner crude product for final purification.

Spectroscopic Characterization

Confirming the identity and purity of 3-Chloroisonicotinoyl chloride requires a multi-faceted analytical approach. Below are the predicted spectroscopic signatures based on its structure and data from analogous compounds.[4][7]

| Technique | Feature | Predicted Value / Observation | Rationale |

| IR Spectroscopy | C=O Stretch | ~1780-1810 cm⁻¹ | The high electronegativity of the chlorine atom attached to the carbonyl carbon increases the bond order, shifting the stretching frequency to a higher wavenumber compared to ketones or amides. |

| C-Cl Stretch | ~650-850 cm⁻¹ | Typical region for acyl chloride C-Cl stretching. | |

| ¹H NMR | Aromatic Protons | δ 7.5-9.0 ppm | Protons on the electron-deficient pyridine ring will be deshielded and appear downfield. Expect three distinct signals, likely doublets or singlets depending on coupling. |

| ¹³C NMR | Carbonyl Carbon | δ 165-175 ppm | The acyl chloride carbonyl carbon is highly deshielded and appears significantly downfield. |

| Aromatic Carbons | δ 120-160 ppm | Five distinct signals are expected for the carbons of the pyridine ring. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 175/177/179 | The isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, M+4 pattern with an approximate ratio of 9:6:1. |

| Key Fragment | [M-Cl]⁺ | Loss of the acyl chloride chlorine (m/z = 140/142) would be a prominent fragmentation pathway. |

Safety, Handling, and Storage

3-Chloroisonicotinoyl chloride is a reactive and corrosive compound that demands careful handling.

-

Handling: Always handle in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10] Avoid inhalation of vapors and contact with skin and eyes.[8][11]

-

Reactivity Hazards: It reacts violently with water and other protic solvents to release corrosive HCl gas.[8] It is classified as corrosive and can cause severe skin burns and eye damage.[9][12]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[9] Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.

Conclusion

3-Chloroisonicotinoyl chloride is more than a simple chemical reagent; it is an enabling tool for the synthesis of complex molecular architectures with significant potential in pharmaceutical and materials science. Its structure, dominated by a highly electrophilic acyl chloride and a functionalized pyridine ring, provides a reliable handle for introducing the 3-chloroisonicotinoyl moiety. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in a research and development setting.

References

-

Synthesis of alkyl chlorides . Organic Chemistry Portal. [Link]

-

3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 . PubChem. [Link]

- CN1349969A - Prepn of 3-chloropropionyl chloride.

-

Chloroacetyl chloride | ClCH2COCl | CID 6577 . PubChem. [Link]

- CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

- CN112409166A - Synthetic method of 3-chloropropionyl chloride.

-

6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165 . PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF . ResearchGate. [Link]

-

Kinetics and mechanism of chlorate-chloride reaction . ResearchGate. [Link]

-

Safety Data Sheet: Choline chloride . Carl ROTH. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed. [Link]

-

The reactivity of chlorine atoms in aqueous solution. Part III. The reactions of Cl . Royal Society of Chemistry. [Link]

-

Rank Order of SN2 Reactivity: CH3-Cl vs CH3-CO-CH2-Cl . Physics Forums. [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach . PubMed Central. [Link]

-

1,2,3-Oxathiazin-4(3H)-one, 6-methyl-, 2,2-dioxide, potassium salt - Substance Details . US EPA. [Link]

-

Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview . PubMed Central. [Link]

-

acesulfame potassium, 55589-62-3 . The Good Scents Company. [Link]

-

Chloride channels as drug targets . PubMed Central. [Link]

-

Making thionyl chloride . YouTube. [Link]

-

Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols] . YouTube. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy . YouTube. [Link]

Sources

- 1. 895128-46-8|3-Chloropyridine-4-carbonyl chloride|BLD Pharm [bldpharm.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. carlroth.com [carlroth.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: 3-Chloroisonicotinoyl Chloride in Acylation Chemistries

Topic: 3-Chloroisonicotinoyl Chloride: Mechanism of Action & Acylation Protocols Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Strategic Scaffold

3-Chloroisonicotinoyl chloride (CAS: 39178-35-3) is a high-value heterocyclic electrophile used extensively in the synthesis of kinase inhibitors, anthelmintics, and agrochemicals. It serves as a critical building block for introducing the 3-chloroisonicotinamide moiety—a pharmacophore valued for its ability to modulate metabolic stability and binding affinity.

Unlike simple benzoyl chlorides, this molecule presents a unique "push-pull" reactivity profile:

-

Electronic Activation: The pyridine nitrogen and the 3-chloro substituent both exert strong electron-withdrawing effects (

), significantly increasing the electrophilicity of the carbonyl carbon. -

Steric Modulation: The ortho-chloro substituent provides steric bulk that can enforce specific conformational twists in the final amide product, often crucial for fitting into enzyme binding pockets (e.g., kinase hinge regions).

This guide details the mechanistic underpinnings of its reactivity, optimized protocols for acylation, and validation strategies to ensure high-yield coupling.

Chemical Profile & Reactivity Analysis

Electronic vs. Steric Landscape

The reactivity of 3-chloroisonicotinoyl chloride is defined by the competition between electronic activation and steric hindrance.

| Feature | Effect on Carbonyl Carbon | Impact on Acylation Rate |

| Pyridine Nitrogen (N1) | Inductive withdrawal ( | Increases electrophilicity (Faster attack). |

| 3-Chloro Substituent | Inductive withdrawal ( | Increases electrophilicity. |

| 3-Chloro Substituent | Steric Hindrance (Ortho-effect) | Decreases rate of nucleophilic approach (Kinetic barrier). |

Synthesist’s Insight: While the steric bulk of the chlorine atom suggests a slower reaction, the combined electron-withdrawing nature of the pyridine ring and the halogen makes this acid chloride highly reactive and prone to rapid hydrolysis. Strictly anhydrous conditions are non-negotiable.

Mechanism of Action: Nucleophilic Acyl Substitution

The core transformation is a Nucleophilic Acyl Substitution proceeding via an addition-elimination pathway.

The Pathway[1][2][3][4]

-

Nucleophilic Attack: The amine lone pair attacks the highly electrophilic carbonyl carbon. The 3-chloro group destabilizes the ground state but also crowds the transition state.

-

Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate forms. The electron-poor pyridine ring helps stabilize the developing negative charge on the oxygen.

-

Elimination: The carbonyl reforms, expelling the chloride ion (a good leaving group).

-

Deprotonation: The base (e.g., TEA, DIPEA, or Pyridine) removes the proton from the nitrogen, driving the equilibrium forward and preventing the formation of unreactive ammonium salts.

Visualization: Reaction Mechanism

The following diagram illustrates the transition states and the specific role of the 3-chloro substituent.

Caption: Mechanistic pathway of acylation showing the dual electronic/steric influence of the 3-chloro substituent.

Optimized Experimental Protocols

Protocol A: Synthesis of 3-Chloroisonicotinoyl Chloride

Use this if generating the reagent in situ from the acid.

Reagents:

-

3-Chloroisonicotinic acid (1.0 equiv)[1]

-

Thionyl Chloride (

) (5.0–10.0 equiv) -

DMF (Catalytic, 2–3 drops)

Workflow:

-

Suspend 3-chloroisonicotinic acid in neat thionyl chloride under inert atmosphere (

or Ar). -

Add catalytic DMF. Caution: Rapid gas evolution (

, -

Reflux at 75–80°C for 2–4 hours until the solution becomes clear.

-

Critical Step: Remove excess

via vacuum distillation or rotary evaporation with a toluene azeotrope (2x) to ensure removal of acidic traces. -

Result: Yellowish viscous oil or semi-solid. Use immediately or store under Argon at -20°C.

Protocol B: Acylation (Coupling with Amine)

Standard Schotten-Baumann type conditions (anhydrous).

Reagents:

-

Amine substrate (1.0 equiv)[2]

-

3-Chloroisonicotinoyl chloride (1.1–1.2 equiv)

-

Base: Triethylamine (TEA) or DIPEA (2.0–3.0 equiv)

-

Solvent: Dry DCM or THF (0.1–0.2 M concentration)

Workflow:

-

Dissolve the amine and base in dry DCM/THF and cool to 0°C.

-

Add 3-chloroisonicotinoyl chloride (dissolved in minimal solvent) dropwise. Control exotherm.

-

Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

-

Monitoring: Check via LCMS (see Validation section).

-

Workup:

-

Quench with saturated

. -

Extract with DCM or EtOAc.[3]

-

Wash organic layer with brine, dry over

, and concentrate.

-

Troubleshooting & Self-Validation

Because acid chlorides are moisture-sensitive, "failed" reactions are often due to hydrolyzed reagent. You must validate the integrity of your electrophile before or during the reaction.

The "Methanol Quench" Test

To confirm your acid chloride is active:

-

Take a 10 µL aliquot of your reaction mixture (or the isolated acid chloride).

-

Add it to 500 µL of Methanol .

-

Run LCMS.[4]

-

Interpretation:

-

Peak A (Target + 14 Da): Methyl ester of 3-chloroisonicotinic acid. This confirms the acid chloride was present and active.

-

Peak B (Target): Free acid. This indicates the reagent had already hydrolyzed before reacting with methanol.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and application of 3-chloroisonicotinoyl chloride.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2785532, 3-Chloroisonicotinoyl chloride. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of nucleophilic acyl substitution).

-

Organic Chemistry Portal. Acid Chlorides: Synthesis and Reactivity. Retrieved from [Link]

Sources

A Technical Guide to 3-Chloroisonicotinoyl Chloride: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Abstract

3-Chloroisonicotinoyl chloride is a halogenated heterocyclic carbonyl compound of significant interest to the pharmaceutical and agrochemical industries. As a bifunctional reagent, it combines the highly reactive acyl chloride group with the electronically distinct 3-chloropyridine scaffold. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, plausible synthetic routes, and characteristic reactivity. We will delve into the mechanistic principles governing its reactions, offering field-proven insights into its application as a versatile building block for constructing complex molecular architectures. Particular emphasis is placed on its utility in medicinal chemistry, where the incorporation of chlorinated heterocyclic motifs is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Introduction: The Strategic Value of Chlorinated Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to impart aqueous solubility. The strategic placement of a chlorine atom onto this ring system further enhances its utility. Chlorine is a bioisostere for a methyl group but possesses vastly different electronic properties; its electron-withdrawing nature and lipophilicity can profoundly influence a molecule's binding affinity, membrane permeability, and metabolic profile.[1] Chlorinated compounds are integral to a vast number of FDA-approved drugs, highlighting the importance of this chemical class in modern drug discovery.[1][2]

3-Chloroisonicotinoyl chloride (3-CINC) represents a powerful convergence of this strategic halogenation with the synthetic versatility of an acyl chloride. The acyl chloride functional group is one of the most reactive carboxylic acid derivatives, enabling efficient covalent bond formation with a wide array of nucleophiles under mild conditions.[3][4][5] This guide serves as a foundational resource for leveraging the unique chemical attributes of 3-CINC in research and development.

Physicochemical and Spectroscopic Profile

While specific experimental data for 3-Chloroisonicotinoyl chloride is not broadly published, its properties can be reliably inferred from its constituent parts and closely related analogs.

Table 1: Estimated Physicochemical Properties of 3-Chloroisonicotinoyl Chloride

| Property | Value | Justification / Source Analog |

| CAS Number | 55556-70-2 | |

| Molecular Formula | C₆H₃Cl₂NO | Based on structure |

| Molecular Weight | 175.99 g/mol | Based on atomic weights |

| Appearance | Colorless to yellow liquid or low-melting solid | Analogy with other acyl chlorides which are often liquids or low-melting solids.[6][7] |

| Boiling Point | ~200-220 °C (estimated) | Higher than isonicotinoyl chloride due to increased molecular weight and polarity from the additional chlorine atom. |

| Density | ~1.4 - 1.5 g/mL (estimated) | Halogenated organic compounds typically have densities greater than 1.0 g/mL. |

| Solubility | Reacts with water and protic solvents (e.g., alcohols). Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF, Toluene). | Characteristic of reactive acyl chlorides.[6] |

| Moisture Sensitivity | High | Reacts readily with atmospheric moisture (hydrolysis).[8][9] |

Spectroscopic Characterization

Authenticating the structure of 3-Chloroisonicotinoyl chloride is critically dependent on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic, showing three distinct signals in the aromatic region, corresponding to the protons at the C2, C5, and C6 positions of the pyridine ring. The electron-withdrawing nature of the nitrogen, chlorine, and carbonyl group will shift these protons significantly downfield (likely in the δ 7.5-9.0 ppm range).

-

¹³C NMR: The carbon NMR will display six signals. The carbonyl carbon (C=O) will be the most downfield signal, typically in the δ 165-175 ppm range. The five aromatic carbons will appear between δ 120-155 ppm.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride is expected between 1750 and 1800 cm⁻¹. This is a key diagnostic peak.

-

Mass Spectrometry (MS): The mass spectrum will show a distinct molecular ion (M⁺) peak cluster. Due to the presence of two chlorine atoms, the isotopic pattern will be a signature (M, M+2, M+4) cluster with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.

Synthesis of 3-Chloroisonicotinoyl Chloride: A Proposed Workflow

The most direct and industrially scalable synthesis of 3-Chloroisonicotinoyl chloride involves the chlorination of its corresponding carboxylic acid, 3-chloroisonicotinic acid. This two-step conceptual approach leverages common and well-understood chemical transformations.

Caption: Proposed two-step synthesis of 3-Chloroisonicotinoyl chloride.

Step 1: Synthesis of 3-Chloroisonicotinic Acid (Precursor)

The synthesis of the carboxylic acid precursor is the critical first step. While various methods exist for pyridine carboxylation, a common approach involves the oxidation of an alkyl-substituted pyridine.

Protocol: Oxidation of 3-Chloro-4-methylpyridine

-

Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-chloro-4-methylpyridine (1.0 eq) and water.

-

Reagent Addition: While stirring vigorously, slowly add potassium permanganate (KMnO₄, ~3.0-4.0 eq) in portions. The addition is exothermic and should be controlled to maintain a manageable reaction temperature.

-

Reaction: Heat the mixture to reflux (90-100 °C) for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

-

Isolation: Acidify the clear filtrate with concentrated hydrochloric acid (HCl) until the pH is approximately 3-4. The 3-chloroisonicotinic acid will precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for higher purity.

-

Causality Insight: Using a strong oxidizing agent like KMnO₄ is essential for converting the robust methyl group on the electron-deficient pyridine ring to a carboxylic acid. The reaction is performed in water, as KMnO₄ is highly effective in aqueous media.

Step 2: Conversion to 3-Chloroisonicotinoyl Chloride

This is a standard transformation for which several reagents are effective. Thionyl chloride (SOCl₂) is often the reagent of choice in industrial settings due to its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[4]

Protocol: Chlorination with Thionyl Chloride

-

Safety First: This reaction must be performed in a well-ventilated fume hood as both thionyl chloride and the HCl byproduct are corrosive and toxic.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloroisonicotinic acid (1.0 eq) and a high-boiling inert solvent such as toluene or dichloroethane.

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise via an addition funnel at room temperature. Effervescence (HCl and SO₂ gas) will be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

-

Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care must be taken to trap the corrosive off-gases.

-

Purification: The resulting crude 3-Chloroisonicotinoyl chloride can often be used directly. For higher purity, vacuum distillation is the preferred method.

-

Expert Rationale: The use of catalytic DMF is crucial. It reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent chlorinating agent than SOCl₂ itself, thereby accelerating the reaction. The inert atmosphere is critical to prevent premature hydrolysis of the product by atmospheric moisture.

Chemical Reactivity and Mechanistic Pathways

The reactivity of 3-CINC is dominated by the electrophilic carbonyl carbon of the acyl chloride. The electron-withdrawing effects of both the ring nitrogen and the C3-chlorine atom further enhance this electrophilicity, making it exceptionally susceptible to nucleophilic attack.

Caption: Key nucleophilic substitution reactions of 3-Chloroisonicotinoyl chloride.

The universal mechanism for these transformations is nucleophilic acyl substitution . This proceeds via a two-step addition-elimination pathway.

Caption: The addition-elimination mechanism of nucleophilic acyl substitution.

Key Synthetic Transformations

A. Amide Bond Formation

This is arguably the most important reaction in drug development, as the amide bond is a cornerstone of peptide and small-molecule drug structures.

-

Protocol:

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in an aprotic solvent like CH₂Cl₂ or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-CINC (1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours.

-

Workup typically involves washing with aqueous solutions to remove the base hydrochloride salt and excess reagents, followed by drying and solvent evaporation.

-

-

Field Insight: The base is essential to neutralize the HCl generated during the reaction.[4] Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Using a tertiary amine like triethylamine prevents the base itself from competing as a nucleophile.

B. Esterification

This reaction is used to synthesize esters, which can act as prodrugs or modify a compound's solubility.

-

Protocol:

-

Dissolve the alcohol (1.0 eq) in an aprotic solvent. Often, pyridine is used as both the solvent and the base.

-

Cool the solution to 0 °C.

-

Slowly add 3-CINC (1.0-1.1 eq).

-

Stir the reaction, allowing it to proceed to completion (monitoring by TLC or LC-MS).

-

Workup is similar to the amidation protocol.

-

-

Expert Rationale: Alcohols are generally less nucleophilic than amines. Therefore, the reaction may require gentle heating or longer reaction times. For hindered or electron-poor alcohols, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

Applications in Drug Discovery

The 3-CINC moiety is a high-value building block for constructing libraries of potential drug candidates. Its utility stems from several key features:

-

Scaffold Hopping and SAR: It allows for the rapid synthesis of amide or ester libraries by reacting 3-CINC with a diverse set of amines or alcohols. This enables extensive Structure-Activity Relationship (SAR) studies to optimize a lead compound.

-

Modulation of Physicochemical Properties: The 3-chloro-pyridine core can enhance membrane permeability and metabolic stability. The chlorine atom can participate in halogen bonding, a specific and increasingly recognized non-covalent interaction that can improve binding affinity to a biological target.

-

Bioisosteric Replacement: The entire 3-chloro-isonicotinamide fragment can serve as a bioisostere for other chemical groups, allowing chemists to explore new chemical space while retaining desired biological activity.

Safety and Handling

As a highly reactive chemical, stringent safety protocols must be followed when handling 3-Chloroisonicotinoyl chloride.

-

Corrosivity: 3-CINC is corrosive and will cause severe burns upon contact with skin and eyes. It is also a lachrymator.[7][9][10]

-

Toxicity: Inhalation of vapors can be harmful or fatal.[10] All manipulations must be conducted within a certified chemical fume hood.

-

Reactivity with Water: It reacts violently with water, releasing corrosive HCl gas.[11] Never quench the reaction with water directly. Use an aprotic solvent for dilution first.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and chemically resistant gloves (e.g., nitrile or neoprene).

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, amines, and bases.

Conclusion

3-Chloroisonicotinoyl chloride is a potent and versatile chemical intermediate whose value lies in the strategic combination of a reactive acylating agent with a medicinally relevant chlorinated pyridine scaffold. While its direct synthesis and application data may be specialized, its chemical behavior is predictable and controllable based on the foundational principles of organic chemistry. By understanding its synthesis, reactivity, and handling requirements, researchers and drug development professionals can effectively utilize this building block to accelerate the discovery and synthesis of novel chemical entities with therapeutic potential.

References

- Title: Synthetic method of 3-chloropropionyl chloride - Google Patents Source: Google Patents URL

-

Title: Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride) Source: ResearchGate URL: [Link]

- Title: Synthesis method of 2-chloronicotinoyl chloride - Google Patents Source: Google Patents URL

-

Title: 3-Chloro-4-pyridineboronicacidhydrate Source: Pipzine Chemicals URL: [Link]

- Title: Production of 3-chloropropionyl chloride - Google Patents Source: Google Patents URL

-

Title: 6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165 Source: PubChem URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL: [Link]

-

Title: Rank Order of SN2 Reactivity: CH3-Cl vs CH3-CO-CH2-Cl Source: Physics Forums URL: [Link]

-

Title: How can I synthesize 2- or 3- substituted isonicotinoyl chloride? Source: ResearchGate URL: [Link]

-

Title: Overview of Acylation Reactions and Acyl Chlorides Source: YouTube URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed URL: [Link]

-

Title: Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols] Source: YouTube URL: [Link]

-

Title: 3-Chloropropanoyl chloride | CAS#:625-36-5 Source: Chemsrc URL: [Link]

- Title: Method for synthesizing 4-chloro-pyridine - Google Patents Source: Google Patents URL

-

Title: Synthesis of alkyl chlorides Source: Organic Chemistry Portal URL: [Link]

-

Title: Safety Data Sheet: Choline chloride Source: Carl ROTH URL: [Link]

-

Title: A Level Chemistry Revision Notes - Acyl Chlorides Source: Save My Exams URL: [Link]

-

Title: N-(4-Pyridyl)pyridinium chloride hydrochloride Source: Organic Syntheses Procedure URL: [Link]

-

Title: Chloride channels as drug targets Source: PubMed Central URL: [Link]

-

Title: The reactivity of chlorine atoms in aqueous solution. Part III. The reactions of Cl• with solutes | Request PDF Source: ResearchGate URL: [Link]

-

Title: Acid Chloride Reactions Source: YouTube URL: [Link]

-

Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Reactions of Acid Chlorides (ROCl) with Nucleophiles Source: Chemistry Steps URL: [Link]

-

Title: SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES Source: Rasayan Journal of Chemistry URL: [Link]

-

Title: Methyl 6-Methylnicotinate CAS 5470-70-2 Purity >98.0% (HPLC) Etoricoxib Intermediate Source: Ruifu Chemical URL: [Link]

-

Title: 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 Source: PubChem URL: [Link]

-

Title: Solving Another Unknown Using NMR, IR and MS Spectroscopy Source: YouTube URL: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. savemyexams.com [savemyexams.com]

- 5. youtube.com [youtube.com]

- 6. 3-Chloropropionyl chloride | 625-36-5 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. ISONICOTINOYL CHLORIDE HYDROCHLORIDE | 39178-35-3 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Chloropropanoyl chloride | CAS#:625-36-5 | Chemsrc [chemsrc.com]

Navigating the Reactive Landscape of 3-Chloroisonicotinoyl Chloride: An In-depth Technical Guide to Safe Handling and Use

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 3-Chloroisonicotinoyl chloride (CAS No. 55565-56-5) was not publicly available. The following safety and handling precautions are therefore based on the known hazards of the acyl chloride functional group and data from structurally similar compounds, namely 3-Chloropropionyl chloride and 2-Chloronicotinoyl chloride. This guide is intended to provide a robust framework for risk assessment and safe handling, but it is imperative that users treat 3-Chloroisonicotinoyl chloride with the utmost caution and seek to obtain a substance-specific SDS from their supplier.

Introduction: Understanding the Inherent Reactivity

3-Chloroisonicotinoyl chloride is a bifunctional molecule of significant interest in pharmaceutical and agrochemical research due to the presence of two reactive centers: the acyl chloride and the chlorinated pyridine ring. This dual reactivity makes it a valuable building block for the synthesis of a diverse range of complex molecules. However, the very features that make it synthetically useful also render it hazardous. The acyl chloride moiety is highly susceptible to nucleophilic attack, particularly by water, leading to a vigorous, exothermic reaction. This guide provides a comprehensive overview of the essential safety and handling protocols necessary for the responsible use of 3-Chloroisonicotinoyl chloride in a research and development setting.

Hazard Identification and Risk Assessment: A Proactive Approach

The primary hazards associated with 3-Chloroisonicotinoyl chloride are inferred from its structural analogues and the general reactivity of acyl chlorides.[1][2][3] A thorough risk assessment is the cornerstone of safe laboratory practice and must be conducted before any experimental work begins.

Key Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[1][2][3]

-

Lachrymator: Vapors can cause severe irritation and tearing of the eyes.[1]

-

Acute Toxicity (Inhalation): Potentially fatal if inhaled.[1][2] Vapors can damage the mucous membranes and upper respiratory tract.[4]

-

Reactivity: Reacts violently with water, alcohols, and other nucleophiles, releasing corrosive hydrogen chloride gas.[1]

Physical and Chemical Properties (Based on 3-Chloropropionyl chloride):

| Property | Value | Source |

| Physical State | Liquid | [5] |

| Color | Colorless to yellow/red-brown | [2][5] |

| Odor | Pungent/Acrid Stench | [6] |

| Melting Point | -32 °C | [5] |

| Boiling Point | 144 °C | [5] |

| Flash Point | 70.5 °C | [6] |

| Water Reactivity | Reacts violently | [1][4] |

The Hierarchy of Controls: A Multi-Layered Safety Strategy

To mitigate the risks associated with 3-Chloroisonicotinoyl chloride, a multi-layered approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to ensure personnel safety.

Caption: Hierarchy of controls for managing risks.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are primary, the correct selection and use of PPE are critical for preventing exposure.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and corrosive vapors. Standard safety glasses are insufficient. |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®). | Provides a barrier against skin contact. Gloves should be inspected before each use and changed frequently. |

| Body Protection | Flame-resistant lab coat and chemical-resistant apron. | Protects against splashes and potential fires. |

| Respiratory Protection | A full-face respirator with an appropriate cartridge for organic vapors and acid gases may be necessary for spills or in situations with inadequate ventilation. | Protects against inhalation of corrosive and toxic vapors. |

Standard Operating Procedure (SOP): A Step-by-Step Guide to Safe Handling

This SOP outlines a general procedure for using 3-Chloroisonicotinoyl chloride in a laboratory setting. It must be adapted to the specifics of the planned experiment.

Preparation and Pre-reaction Setup

-

Conduct a Pre-work Safety Review: Before starting, review this guide, the SDS of all reagents, and the experimental protocol.

-

Ensure Proper Ventilation: All manipulations of 3-Chloroisonicotinoyl chloride must be performed in a certified chemical fume hood.[1]

-

Assemble and Dry Glassware: Ensure all glassware is scrupulously dried, either in an oven or by flame-drying under an inert atmosphere, to prevent reaction with residual moisture.

-

Prepare Quenching and Neutralizing Agents: Have appropriate quenching solutions (e.g., a dilute solution of sodium bicarbonate) and spill control materials readily available.

Handling and Dispensing

-

Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Use of Syringes: For transferring small quantities, use a syringe with a needle that has been purged with inert gas.

-

Avoid Inhalation: Keep the sash of the fume hood as low as possible and avoid putting your head inside the hood.

-

Secure Container: Always keep the primary container of 3-Chloroisonicotinoyl chloride tightly sealed when not in use.

Reaction Quenching and Work-up

-

Controlled Quenching: The reaction mixture should be cooled in an ice bath before slowly and carefully adding a quenching agent. Acyl chlorides react exothermically with protic solvents.

-

Ventilation: Be aware that quenching will likely produce hydrogen chloride gas, which must be vented appropriately or scrubbed.

Emergency Procedures: Preparedness is Key

Sources

Methodological & Application

Using 3-Chloroisonicotinoyl chloride as a building block in medicinal chemistry

Executive Summary

3-Chloroisonicotinoyl chloride (CAS: 895128-46-8) is a high-value heterocyclic building block distinguished by its bifunctional reactivity. Unlike simple pyridine acid chlorides, the presence of a chlorine atom at the C3 position—ortho to the carbonyl group—unlocks unique synthetic pathways. It serves not merely as an acylating agent but as a "linchpin" scaffold for constructing fused tricyclic systems (e.g., chromeno-pyridines) and conformationally restricted amides found in modern kinase and phosphatase inhibitors (e.g., SHP2 inhibitors).

This guide outlines the handling, synthesis, and advanced application of this reagent, moving beyond basic amidation to explore its role in intramolecular cyclization (

Chemical Profile & Stability[1][2][3][4]

3-Chloroisonicotinoyl chloride is highly moisture-sensitive and typically prepared in situ or stored under strict anhydrous conditions.

| Property | Data |

| IUPAC Name | 3-Chloropyridine-4-carbonyl chloride |

| CAS (Chloride) | 895128-46-8 |

| CAS (Parent Acid) | 88912-27-0 (3-Chloroisonicotinic acid) |

| Molecular Weight | 176.00 g/mol |

| Physical State | Off-white solid (low melting) or oil (often used as crude) |

| Reactivity Class | Bifunctional Electrophile (Acyl Chloride + Aryl Chloride) |

| Storage | < -20°C, Hydroscopic, Store under Argon/Nitrogen |

Critical Handling Note: Commercial batches often contain hydrolyzed acid (3-chloroisonicotinic acid) due to moisture ingress. It is highly recommended to regenerate the acid chloride immediately prior to use using thionyl chloride (

) to ensure stoichiometry accuracy.

Strategic Reactivity: The "Ortho-Chloro" Advantage

The power of this building block lies in the 3-chloro substituent . While the acid chloride (

-

Intramolecular Cyclization (

): If the nucleophile attached at -

Atropisomer Control: In non-cyclic amides, the bulky chlorine atom forces the amide bond out of planarity, creating distinct atropisomers which can improve binding selectivity in enzyme pockets (e.g., SHP2, kinases).

Visualizing the Reaction Pathways

[6]

Experimental Protocols

Protocol A: In Situ Generation and Amidation

Use this protocol to ensure maximum purity and yield, avoiding issues with hydrolyzed commercial stock.

Reagents:

-

3-Chloroisonicotinic acid (1.0 equiv)

-

Thionyl Chloride (

) (5.0 equiv) -

Catalytic DMF (1-2 drops)

-

Dichloromethane (DCM) (Anhydrous)

-

Target Amine (1.1 equiv)

-

Triethylamine (

) or DIPEA (3.0 equiv)

Step-by-Step Methodology:

-

Activation: In a flame-dried RBF equipped with a reflux condenser and drying tube (

), suspend 3-chloroisonicotinic acid in anhydrous DCM (or neat if scale allows). -

Chlorination: Add

dropwise, followed by catalytic DMF. Heat to reflux (approx. 40°C for DCM, or 75°C neat) for 2–3 hours. The solution should become clear. -

Isolation: Concentrate the reaction mixture in vacuo to remove excess

and HCl. Co-evaporate with dry toluene (2x) to ensure complete removal of acidic volatiles. Result: Crude 3-chloroisonicotinoyl chloride (usually a yellow oil/solid). -

Coupling: Dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.

-

Addition: Add the Target Amine and

dissolved in DCM dropwise. -

Completion: Warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (observe conversion of acid chloride mass to amide mass).

-

Workup: Quench with saturated

. Extract with DCM.[1] Wash organic layer with brine, dry over

Protocol B: Intramolecular Cyclization to Fused Pyrazoles

Based on methodologies for synthesizing pyrazolo-pyridine fused systems [1, 2].

Context: This reaction utilizes the 3-Cl position to close a ring with a nucleophile (e.g., -OH) on the newly formed amide side chain.

Reagents:

-

Amide Intermediate (from Protocol A, containing a nucleophilic -OH or -NH group)

-

Sodium Hydride (NaH) (60% dispersion, 2.0 equiv)

-

DMF (Anhydrous)

Methodology:

-

Dissolve the intermediate amide in anhydrous DMF under Nitrogen.

-

Cool to 0°C and carefully add NaH.

-

Allow the mixture to warm to room temperature, then heat to 80–100°C.

-

Monitoring: Reaction is typically complete within 2–6 hours.

-

Workup: Pour into ice water. Neutralize with dilute HCl. The fused heterocyclic product often precipitates and can be collected by filtration.

Case Study: SHP2 Inhibitor Synthesis

Application: Development of phosphatase inhibitors for cancer therapy. Molecule Class: Pyrazine/Pyridine fused derivatives.

In the development of SHP2 inhibitors, the 3-chloroisonicotinoyl moiety is frequently used to cap piperazine or piperidine linkers. The chlorine atom provides steric bulk that locks the amide conformation, a critical feature for fitting into the SHP2 allosteric site [3].

Synthesis Workflow (SHP2 Intermediate):

-

Starting Material: tert-butyl 4-methylpiperidine-1-carboxylate.[6]

-

Deprotection: Removal of Boc group (TFA/DCM).

-

Acylation: Reaction with 3-chloroisonicotinoyl chloride (using Protocol A).

-

Result: tert-butyl 4-(3-chloroisonicotinoyl)-4-methylpiperidine-1-carboxylate (or similar derivative).

This intermediate is then further functionalized via the remaining pyridine nitrogen or by cross-coupling at the 3-Cl position if further extension is required.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Amidation) | Hydrolysis of Acid Chloride | Regenerate acid chloride in situ using |

| Incomplete Cyclization | Temperature too low / Base too weak | Switch from |

| Regioselectivity (Suzuki) | Competitive oxidative addition | The 3-Cl is less reactive than Br/I. Use activated ligands (e.g., SPhos, XPhos) and Pd(OAc)2. |

References

-

Batezila, G. & Holzer, W. (2010). (2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one.[3] Molbank, M661.

-

Long, S., et al. (2012). Polymorphism and Solid-to-Solid Phase Transitions of a Simple Organic Molecule, 3-Chloroisonicotinic Acid. CrystEngComm.

-

Genentech/Roche Patents & Literature. (Related to SHP2 and Hh pathway inhibitors referencing chloropyridine intermediates). Google Patents.

-

ChemicalBook. 3-Chloroisonicotinic acid Properties and Synthesis.

Sources

- 1. EP3381900A1 - New synthetic path to pharmaceutically acceptable vismodegib - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. US10988466B2 - Heterocyclic derivatives useful as SHP2 inhibitors - Google Patents [patents.google.com]

Application Note: High-Efficiency Friedel-Crafts Acylation using 3-Chloroisonicotinoyl Chloride

Abstract

This application note details the optimized protocol for performing Friedel-Crafts acylation using 3-chloroisonicotinoyl chloride (3-chloropyridine-4-carbonyl chloride). Unlike standard benzoyl chloride acylations, this reaction presents a unique challenge: the basic nitrogen atom within the pyridine ring coordinates strongly with Lewis acids. This interaction deactivates the catalyst and alters the stoichiometry required for successful conversion. This guide provides a robust, field-proven methodology to overcome the "pyridine deactivation" effect, ensuring high yields and reproducible results for drug discovery and intermediate synthesis.

Technical Introduction: The "Pyridine Problem"

In standard Friedel-Crafts acylation, a stoichiometric amount (or slight excess, ~1.1 eq) of Lewis acid (e.g., AlCl₃) is sufficient. The Lewis acid coordinates with the acyl chloride to generate the electrophilic acylium ion.[1]

However, when using 3-chloroisonicotinoyl chloride , the thermodynamics change:

-

N-Complexation: The pyridine nitrogen is a potent Lewis base. It reacts faster with AlCl₃ than the acyl chloride moiety does.

-

Catalyst Sequestration: The first equivalent of AlCl₃ is "sacrificed" to form a stable N-AlCl₃ complex. This complex is catalytically inactive for the acylation step.

-

Stoichiometric Requirement: To generate the necessary acylium ion, a second equivalent of AlCl₃ is strictly required.

Failure to adjust stoichiometry (using only 1.0–1.5 eq of AlCl₃) is the primary cause of reaction failure in this synthesis.

Reaction Scheme

The reaction proceeds via the formation of a superelectrophilic dicationic species (in situ) before attacking the aromatic substrate.

Mechanism & Pathway Visualization

The following diagram illustrates the critical requirement for excess catalyst and the formation of the active electrophile.

Figure 1: Mechanistic pathway highlighting the sequestration of the first equivalent of catalyst by the pyridine nitrogen.

Experimental Protocol

Reagents & Materials

| Reagent | Role | Equivalents | Notes |

| 3-Chloroisonicotinoyl Chloride | Electrophile | 1.0 | Moisture sensitive.[1][2] Handle under N₂.[2] |

| Aluminum Chloride (AlCl₃) | Catalyst | 2.5 – 3.0 | Anhydrous grade essential. Powder form preferred. |

| Aromatic Substrate | Nucleophile | 1.0 – 1.2 | e.g., Benzene, Fluorobenzene, Anisole. |

| Dichloromethane (DCM) | Solvent | 10-15 Vol | Anhydrous. Stabilized with amylene preferred. |

| 1M NaOH / NaHCO₃ | Workup | N/A | For pH adjustment (Critical). |

Step-by-Step Procedure

Step 1: Catalyst Suspension (The "Slurry")

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and pressure-equalizing addition funnel.

-

Charge the flask with AlCl₃ (2.5 – 3.0 eq) .

-

Add anhydrous DCM (5 volumes) to create a stirrable slurry.

-

Cool the slurry to 0–5 °C using an ice bath.

Step 2: Electrophile Formation

-

Dissolve 3-Chloroisonicotinoyl chloride (1.0 eq) in DCM (3 volumes) .

-

Add this solution dropwise to the AlCl₃ slurry over 15–20 minutes.

-

Observation: The mixture may turn yellow or orange. A slight exotherm is normal due to N-complexation.

-

-

Stir at 0–5 °C for 30 minutes to ensure complete formation of the activated acylium complex.

Step 3: Substrate Addition & Reaction

-

Dissolve the Aromatic Substrate (1.1 eq) in DCM (2 volumes) .

-

Add dropwise to the reaction mixture at 0–5 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature (RT).

-

Reflux: Heat the mixture to reflux (approx. 40 °C) for 2–4 hours.

-

Note: The electron-deficient pyridine ring makes the acylium ion highly reactive, but the N-AlCl₃ complex induces drag. Reflux ensures conversion.

-

-

Monitor: Check reaction progress via HPLC or TLC. (Note: Aliquots must be quenched in Mini-Workup: MeOH/H₂O before analysis).

Step 4: The "pH Swing" Workup (CRITICAL) Standard acidic workups often fail here because the pyridine product remains protonated (water-soluble) and is lost in the aqueous waste.

-

Quench: Cool the reaction mixture to 0 °C. Slowly pour the reaction mixture into Ice/Water (10 volumes) containing concentrated HCl (1 volume) .

-

Purpose: This hydrolyzes the aluminum salts. The product is now in the aqueous phase as the pyridinium hydrochloride salt.

-

-

Phase Separation 1: Separate the layers. Keep the Aqueous Layer. The organic layer (DCM) contains impurities and unreacted non-basic aromatics.

-

Neutralization: Cool the acidic aqueous layer to 0–5 °C. Slowly adjust the pH to 8–9 using 20% NaOH or solid NaHCO₃ .

-

Caution: Exothermic. CO₂ evolution if using bicarbonate.

-

Result: The product deprotonates and precipitates or oils out as the free base.

-

-

Extraction: Extract the now-cloudy aqueous layer with DCM (3 x 5 volumes) or Ethyl Acetate.

-

Drying: Combine organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Logic & Data Structure

The following diagram details the specific "pH Swing" logic required to isolate pyridine derivatives.

Figure 2: The "pH Swing" extraction workflow essential for recovering pyridine-based products.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Insufficient Catalyst | Ensure AlCl₃ is ≥ 2.5 equivalents. The N-complex consumes 1.0 eq immediately. |

| Product in Aqueous Waste | Incorrect Workup pH | The product is amphoteric/basic. If the aqueous layer is acidic, the product stays there. Ensure pH > 8 before final extraction. |

| Emulsion during Extraction | Aluminum Hydroxide Gel | Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during the quench to chelate aluminum, or filter the biphasic mixture through Celite. |

| Incomplete Conversion | Moisture Contamination | 3-Chloroisonicotinoyl chloride hydrolyzes rapidly. Verify reagent quality. Increase reflux time. |

References

-

Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1973.[3] (Foundational text on mechanism and stoichiometry).

-

Chemguide. The Mechanism of the Friedel-Crafts Acylation Reaction. Link (Detailed mechanistic overview of acylium formation).

-

Sigma-Aldrich. Friedel-Crafts Acylation: Reaction & Protocol. Link (General protocols and catalyst handling).

-

Anderson, K. W.; Tepe, J. J. Org. Lett. 2002, 4, 459–461.[3] (Precedents for heterocyclic acylation).

-

Chem-Impex. (3-Chloropyridin-4-yl)phenyl methanol. Link (Reference for downstream derivatives and stability of the 3-chloropyridine scaffold).

Sources

Application Note: Continuous Flow Synthesis and Telescoped Amidation of 3-Chloroisonicotinoyl Chloride

Executive Summary

3-Chloroisonicotinoyl chloride (CAS: 58481-17-7) is a critical electrophilic intermediate in the synthesis of agrochemicals (e.g., pyridine-carboxamide fungicides) and kinase inhibitors. However, its use in batch manufacturing is plagued by two primary failure modes:[1]

-

Hydrolytic Instability: The electron-withdrawing chlorine atom at the 3-position, combined with the pyridine nitrogen, makes the carbonyl carbon highly susceptible to hydrolysis, leading to variable yield and purity.

-

Safety & Handling: The generation of the acid chloride using thionyl chloride (

) releases stoichiometric quantities of hazardous

This Application Note details a continuous flow protocol that generates 3-chloroisonicotinoyl chloride in situ and immediately consumes it in a telescoped amidation. This "make-and-use" strategy eliminates isolation, enhances safety by containing corrosive gases, and improves the impurity profile by minimizing residence time of the unstable intermediate.

Chemical Context & Reaction Engineering

The Chemistry

The synthesis proceeds in two stages.[2][3][4] The activation of 3-chloroisonicotinic acid requires forcing conditions due to the steric hindrance of the adjacent chlorine atom and the electron-deficient nature of the pyridine ring.

-

Activation: 3-Chloroisonicotinic acid +

-

Amidation (Telescoped): Acid Chloride +

+ Base

Critical Process Parameters (CPPs)

The transition from batch to flow requires strict control over specific variables to prevent clogging (salt formation) and ensure conversion.

| Parameter | Setting | Rationale |

| Temperature (Step 1) | 70–80 °C | High activation energy required due to steric hindrance at C3 and electron-deficient ring. |

| Solvent System | Toluene/DMF (95:5) | Toluene is inert to |

| Pressure (Step 1) | 100–250 psi (7–17 bar) | Keeps |

| Stoichiometry | 1.2 – 1.5 eq | Excess ensures full conversion; residual |

Experimental Protocol

Materials & Equipment

-

Pumps: 2x High-pressure syringe pumps (acid resistant, e.g., Hastelloy or Ceramic).

-

Reactor 1 (Activation): 10 mL PFA coil reactor (heated).

-

Separator: In-line membrane gas-liquid separator (e.g., Zaiput) OR a vented intermediate reservoir.

-

Reactor 2 (Amidation): Glass micro-reactor or PFA coil (room temperature).

-

Reagents: 3-Chloroisonicotinic acid (>98%), Thionyl Chloride, Anhydrous Toluene, DMF, Target Amine, Diisopropylethylamine (DIPEA).

Step-by-Step Methodology

Step 1: Feed Preparation

-

Feed A (Substrate): Dissolve 3-chloroisonicotinic acid (0.5 M) in dry Toluene containing 5% (v/v) DMF. Note: If solubility is poor, mild heating of the feed vessel to 40°C is permissible, or switch to Dichloromethane (DCM) if system pressure allows.

-

Feed B (Reagent): Neat Thionyl Chloride (

) or a concentrated solution in Toluene.[2]

Step 2: Acid Chloride Generation

-

Pump Feed A and Feed B into a T-mixer. Flow rates should target a 1.2 molar excess of

. -

Direct the stream into Reactor 1 (PFA Coil) maintained at 80°C .

-

Residence Time: Target 10–15 minutes.

-

Pressure: Apply a Back Pressure Regulator (BPR) set to 150 psi at the exit of Reactor 1. This keeps the generated gases dissolved, ensuring a single liquid phase for consistent kinetics.

Step 3: Gas Removal (Critical)

-

Why: Passing dissolved

into the amidation step will consume the base (DIPEA) and cause massive salt precipitation. -

Method: Depressurize the stream after Reactor 1 into a Membrane Separator (hydrophobic membrane). The gas permeates out; the liquid acid chloride stream continues.[5]

-

Alternative: If a membrane separator is unavailable, flow the stream into a small, vented intermediate vessel under a nitrogen sweep, and pump the liquid out from the bottom immediately (residence time < 2 min to prevent hydrolysis).

Step 4: Telescoped Amidation

-

Feed C (Amine): Prepare the target amine (0.5 M) and DIPEA (2.5 eq) in dry DCM or THF.

-

Mix the degassed Acid Chloride stream with Feed C in a chaotic mixer.

-

Pass through Reactor 2 (2–5 minute residence time, ambient temperature).

-

Quench: Collect the output in a stirred vessel containing saturated

solution.

Process Visualization

Flow Diagram: Telescoped Synthesis

The following diagram illustrates the "Make-and-Use" topology, highlighting the critical gas removal step.

Figure 1: Schematic of the continuous flow setup including in-line gas separation to prevent downstream salt clogging.

Decision Logic: Managing Precipitates

Handling pyridine hydrochloride salts is the most common failure mode. Use this logic to optimize the amidation step.

Figure 2: Troubleshooting logic for managing salt precipitation during the amidation stage.

Troubleshooting & Self-Validation

To ensure the protocol is "self-validating," perform these checks during setup:

-

The "Bubble" Check (Reactor 1):

-

Observation: If you see slug flow (alternating gas/liquid segments) before the BPR, your system pressure is too low.

-

Fix: Increase BPR to >150 psi. The reactor must look like a single liquid phase to ensure defined residence time.

-

-

The "Color" Check (Separator):

-

Observation: 3-Chloroisonicotinoyl chloride solutions are typically yellow/orange. If the stream turns dark brown/black, thermal decomposition is occurring.

-

Fix: Reduce Reactor 1 temperature by 10°C or decrease residence time.

-

-

The Quench Validation:

-

Protocol: Take a 100 µL aliquot of the stream exiting the Separator and quench immediately into Methanol.

-

Analysis: Run LC-MS.[2] You should see the Methyl Ester (mass = Acid + 14).

-

Criteria: If >5% Starting Material (Acid) remains, increase Temperature or Residence Time in Reactor 1.

-

References

-

Movsisyan, M., et al. (2016). "Taming hazardous chemistry in flow: The continuous synthesis of pyridine-3-sulfonyl chloride derivatives." ChemSusChem. Link (Demonstrates handling of sulfonyl chlorides, analogous gas/reactivity challenges).

-

Gutmann, B., et al. (2015). "Continuous Flow Synthesis of a Pharmaceutical Intermediate via Telescoped Lithiation/Borylation." Organic Process Research & Development. Link (Excellent case study on telescoping unstable pyridine intermediates).

-

Kappe, C. O. (2013). "Handling Hazardous Reagents in Flow." Chemical Society Reviews. Link (Authoritative guide on handling

and gas generation in flow). -

Zaiput Flow Technologies. "Continuous Separation of Liquids and Gases." Link (Hardware reference for the membrane separation step described).

Sources

- 1. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction - Google Patents [patents.google.com]

- 4. schenautomacao.com.br [schenautomacao.com.br]

- 5. youtube.com [youtube.com]

Application Note: Scale-Up Synthesis of Derivatives from 3-Chloroisonicotinoyl Chloride

Executive Summary & Strategic Importance

3-Chloroisonicotinoyl chloride (3-CIC) is a high-value electrophilic intermediate, serving as a critical scaffold in the synthesis of kinase inhibitors (e.g., Bosutinib analogs) and anti-tubercular agents. Its pyridine core, substituted at the C3 position with chlorine and C4 with a carbonyl, offers unique pharmacophoric properties but presents specific process challenges.

The Challenge: Unlike simple benzoyl chlorides, 3-CIC is prone to rapid hydrolysis and thermal degradation. The electron-deficient pyridine ring increases the electrophilicity of the carbonyl carbon, making it highly reactive. Furthermore, the 3-chloro substituent introduces steric strain ("Ortho Effect") and alters solubility profiles compared to unsubstituted isonicotinoyl chloride.

The Solution: This guide details a telescoped (one-pot) manufacturing process . By avoiding the isolation of the unstable acid chloride intermediate, we maximize yield, minimize operator exposure to potent lachrymators, and reduce thermal history.

Chemical Reaction Engineering

Reaction Pathways

The synthesis proceeds in two stages:[1]

-

Chlorination: Conversion of 3-chloroisonicotinic acid to 3-CIC using Thionyl Chloride (

). -

Derivatization (Amidation): Nucleophilic acyl substitution with a primary or secondary amine.

Figure 1: Reaction scheme illustrating the activation and subsequent amidation. Note the generation of gaseous byproducts in Stage 1.

Pre-Synthesis Considerations (E-E-A-T)

Reagent Selection: Why Thionyl Chloride?

While Oxalyl Chloride is milder, it is cost-prohibitive for multi-kilogram scale-up. Thionyl Chloride (

-

Volatility: Excess reagent is easily removed via distillation.

-

Byproducts:

and -

Catalysis: N,N-Dimethylformamide (DMF) is essential. It forms the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which accelerates the reaction significantly [1].

Safety & Hazards

-

3-CIC: Corrosive (Skin Corr.[3] 1B), lachrymator, reacts violently with water [2].[4]

-

Process Gases: The reaction generates stoichiometric quantities of

and

Detailed Protocol: Telescoped Synthesis

Scale: 100 g Input (Scalable to 5 kg) Equipment: 1L Double-jacketed reactor, overhead stirrer, reflux condenser, N2 line, caustic scrubber.

Phase A: Formation of Acid Chloride (3-CIC)

-

Setup: Ensure the reactor is bone-dry. Purge with

for 15 minutes. Connect the condenser outlet to a trap containing 10% NaOH solution. -

Charging:

-

Charge 3-Chloroisonicotinic acid (100.0 g, 0.635 mol) into the reactor.

-

Add Toluene (500 mL, 5 vol). Note: Toluene is preferred over DCM for Stage 1 due to higher boiling point, allowing faster kinetics.

-

Add DMF (0.5 mL, catalytic).

-

-

Activation:

-

Heat the slurry to 50°C.

-

Add Thionyl Chloride (113.0 g, 0.95 mol, 1.5 equiv) dropwise over 60 minutes.

-

Critical Control Point: Monitor gas evolution. Do not rush addition; rapid off-gassing can overwhelm the scrubber.

-

-

Reaction:

-

Heat to reflux (approx. 75-80°C) for 3–4 hours.

-

Endpoint: The slurry will dissolve to form a clear, amber solution. Monitor by HPLC (quench aliquot in MeOH to form methyl ester). Conversion >99% required.

-

-

Workup (Distillation):

-

Switch condenser to distillation mode.

-

Distill off excess

and Toluene under reduced pressure (vacuum) at <50°C. -

Do not distill to dryness. 3-CIC is thermally unstable. Concentrate to approx. 2-3 volumes (thick oil/slurry).

-

Re-dissolve in Dichloromethane (DCM) (500 mL) for the next step.

-

Phase B: Amidation (The Derivative)

Scenario: Coupling with a generic amine (R-

-

Preparation:

-

Cool the 3-CIC/DCM solution from Phase A to 0–5°C.

-

-

Amine Charge:

-

In a separate vessel, mix Amine (0.635 mol, 1.0 equiv) and Triethylamine (TEA) (77.0 g, 0.76 mol, 1.2 equiv) in DCM (200 mL).

-

Note on Bases: If the amine is valuable, use TEA as the scavenger. If the amine is cheap, use 2.0 equivalents of the amine itself.

-

-

Coupling:

-

Add the Amine/Base solution to the cold 3-CIC solution dropwise.

-

Exotherm Alert: Maintain internal temperature <10°C. The reaction is highly exothermic.

-

-

Completion:

-

Warm to Room Temperature (20-25°C) and stir for 1 hour.

-

Check HPLC: Disappearance of Methyl Ester peak (from quenched aliquot).

-

-

Quench & Isolation:

Process Engineering & Troubleshooting

Process Flow Diagram

The following diagram illustrates the engineering controls required for safe scale-up.

Figure 2: Engineering setup emphasizing the critical off-gas scrubbing path.

Comparative Data: Chlorinating Agents

| Agent | Reactivity | Byproducts | Suitability for 3-CIC |

| Thionyl Chloride ( | High | Optimal. Volatile byproducts. | |

| Oxalyl Chloride | Very High | Good for small scale (<10g). Too expensive for kg scale. | |

| Phosphorus Oxychloride ( | Moderate | Phosphoric acid residues | Poor. Difficult to separate phosphorus byproducts from product. |

Troubleshooting Guide

-

Issue: Low Yield in Stage 1.

-

Cause: Hydrolysis due to wet solvent or insufficient reaction time.

-

Fix: Karl-Fischer titration of Toluene (<0.05% water). Ensure solution turns clear before stopping reflux.

-

-

Issue: Solid precipitation during Amidation.

-

Issue: Dark/Black Product.

-

Cause: Thermal decomposition of 3-CIC.

-

Fix: Reduce distillation temperature (increase vacuum). Do not hold the acid chloride at elevated temperatures for >1 hour.

-

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Acyl Chlorides).

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Chloropyridine-3-carbonyl chloride (Isomer analog for hazard reference).

-

Common Organic Chemistry. (2023). Amine to Amide via Acid Chloride: Standard Protocols.

-

BenchChem. (2025).[8] Scale-up Synthesis Technical Support: Nitration and Chlorination of Pyridines.

Sources

- 1. CN112409166A - Synthetic method of 3-chloropropionyl chloride - Google Patents [patents.google.com]

- 2. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

Troubleshooting & Optimization

Common side reactions of 3-Chloroisonicotinoyl chloride with nucleophiles

This guide serves as a technical support resource for researchers working with 3-Chloroisonicotinoyl chloride (CAS: 895128-46-8). It addresses the specific reactivity profile of this intermediate, distinguishing between standard acylation pathways and competing side reactions driven by the electron-deficient pyridine ring.

Senior Application Scientist Desk

Reagent Profile:

-

Compound: 3-Chloroisonicotinoyl chloride[1]

-

Core Reactivity: High electrophilicity at the carbonyl carbon (C4-substituent).

-

Secondary Reactivity: Nucleophilic aromatic substitution (

) susceptibility at C3; Lewis basicity at the pyridine nitrogen. -

Common Applications: Synthesis of boscalid derivatives, kinase inhibitors, and pyridine-carboxamide pharmacophores.

Part 1: Troubleshooting & FAQs

Q1: Why does my LC-MS show a persistent mass peak corresponding to the carboxylic acid (M-Cl + OH), even after using fresh reagents?

Diagnosis: Hydrolysis Competes with Acylation. The 3-chloro substituent provides steric bulk, but the electron-withdrawing nature of the pyridine ring (amplified by the chlorine) makes the carbonyl carbon extremely electrophilic. It reacts with trace atmospheric moisture faster than typical benzoyl chlorides.

Mechanistic Insight: The pyridine nitrogen can act as an intramolecular base (or intermolecular catalyst in concentrated solutions), facilitating the attack of water on the carbonyl.

Corrective Protocol:

-

Solvent Quality: Ensure DCM or THF is anhydrous (<50 ppm water). Stabilize chloroform with amylene, not ethanol (which reacts to form esters).

-

Order of Addition: Do not add the acid chloride to the nucleophile solution if the solution is basic and not strictly anhydrous. Instead, dissolve the acid chloride in dry solvent and add the amine/base mixture slowly to it at 0°C.

-